Structural Complexity and Hydrogen-Bond Capacity Differentiate from Simple Benzothiazole Acetamides
The target compound possesses 8 hydrogen-bond acceptors (2S + 4N + 2O) and 2 donors, compared to 4 acceptors and 1 donor for the mono-benzothiazole analog N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide (CAS 90915-52-9) [1]. This higher topological polar surface area (tPSA) is predicted to influence membrane permeability and solubility profiles, making the compound distinct for lead optimization campaigns where extended polar contacts are the objective [2].
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 8 acceptors, 2 donors |
| Comparator Or Baseline | N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide: 4 acceptors, 1 donor |
| Quantified Difference | 2× acceptor count; 2× donor count |
| Conditions | Computed from molecular formula (in silico) |
Why This Matters
A higher hydrogen-bond capacity directly impacts pharmacokinetic properties and binding-site complementarity, influencing hit-to-lead progression decisions.
- [1] PubChem. N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide, CID 3511405. Computed Descriptors: H-bond acceptor count = 4, donor count = 1. View Source
- [2] ZINC20. ZINC683334; molecular formula C17H14N4O2S2; tPSA and rotatable bonds computed. View Source
